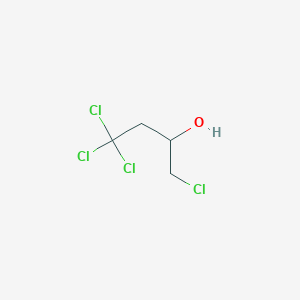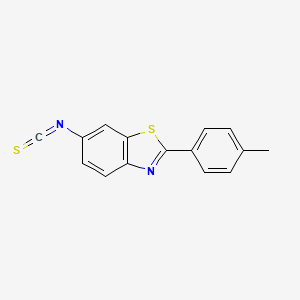
6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole is a chemical compound with the molecular formula C15H10N2S2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives. These products can have distinct chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole include:
- 6-Isothiocyanato-2,4-dimethylnicotinonitrile
- 6-Isothiocyanato-2-naphthoic acid
- Methyl (2S)-6-isothiocyanato-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzothiazole ring and the isothiocyanate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
53544-82-4 |
|---|---|
Formule moléculaire |
C15H10N2S2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
6-isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H10N2S2/c1-10-2-4-11(5-3-10)15-17-13-7-6-12(16-9-18)8-14(13)19-15/h2-8H,1H3 |
Clé InChI |
MAMHRAKBNXFZTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
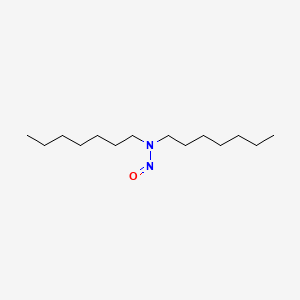
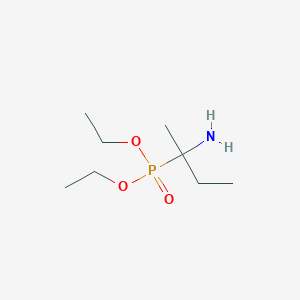
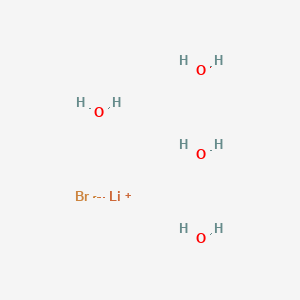
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
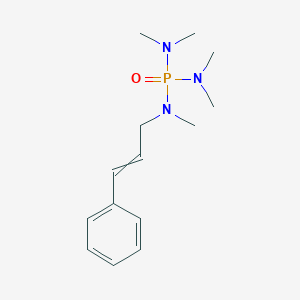
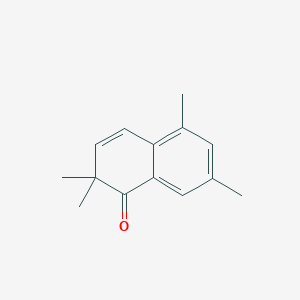
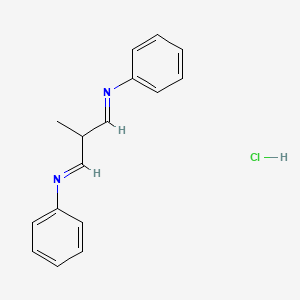
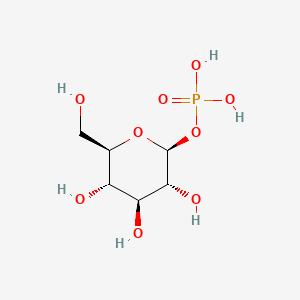
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
